molecular formula C9H12N2O2S B12322487 2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid

2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid

Cat. No.: B12322487
M. Wt: 212.27 g/mol
InChI Key: MKNUDZLYGPHPRY-UHFFFAOYSA-N
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Description

2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid is a non-proteinogenic α-amino acid featuring a sulfide (-S-) linkage between the β-carbon of the alanine backbone and a 4-aminophenyl group. This compound serves as a critical intermediate in synthesizing peptidomimetics and receptor antagonists, leveraging its dual amino functionalities and sulfur-based reactivity . Its structural uniqueness lies in the combination of a sulfanyl group and aromatic amine, enabling diverse chemical modifications and biological interactions.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-amino-3-(4-aminophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H12N2O2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)

InChI Key

MKNUDZLYGPHPRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid typically involves the reaction of 4-aminothiophenol with an appropriate α-amino acid derivative under controlled conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The sulfanyl group plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and properties between the target compound and its analogues:

Compound Name Substituent/Modification Molecular Weight Key Properties/Applications References
2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid -SH (sulfanyl) + 4-aminophenyl 226.28* Intermediate for CGRP receptor antagonists
(S)-2-Amino-3-(4-bromophenyl)propanoic acid -Br (bromo) on phenyl ring 244.09 Increased hydrophobicity; potential halogen bonding
(S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid -OH (hydroxyl) on phenyl ring 181.19 Hydrogen bonding; tyrosine analogue
2-Amino-3-sulfhydrylpropanoic acid -SH (thiol) instead of sulfanyl 135.15 Higher reactivity; cysteine derivative
(S)-2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid -SO₂CH₃ (sulfonyl) on phenyl ring 243.28 Enhanced polarity; potential kinase inhibition
(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid Thiazole ring + aryl group ~350–400* Antimycobacterial activity

*Calculated based on molecular formula.

Key Observations:
  • Electronic Effects : Bromo (electron-withdrawing) and hydroxyl (electron-donating) groups alter aromatic ring reactivity, impacting binding to biological targets .
  • Sulfur Oxidation State : Sulfanyl (-S-) groups offer moderate polarity, while sulfonyl (-SO₂-) groups increase acidity and water solubility .
  • Biological Relevance : Thiazole-containing analogues exhibit antimycobacterial activity due to heterocyclic rigidity and lipophilicity .

Stereochemical Considerations

  • The (R)-configuration in 2-amino-3-(4-aminophenyl)propanoic acid is critical for CGRP receptor binding, while (S)-enantiomers of bromophenyl analogues exhibit reduced activity .
  • Thiazole derivatives are synthesized in the (S)-form to mimic natural L-amino acids, optimizing target engagement .

Biological Activity

2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acid, also known as a derivative of phenylalanine, has garnered attention in recent years due to its diverse biological activities. This compound, with the molecular formula C9H12N2O2SC_9H_{12}N_2O_2S and a molecular weight of approximately 200.27 g/mol, exhibits potential applications in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-amino-3-[(4-aminophenyl)sulfanyl]propanoic acid derivatives. For instance, compounds with similar structures have shown significant activity against a range of multidrug-resistant pathogens. A study demonstrated that derivatives exhibited minimum inhibitory concentration (MIC) values against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis, with MICs ranging from 1 to 8 µg/mL for MRSA and 0.5 to 2 µg/mL for E. faecalis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogenMIC (µg/mL)
2-Amino-3-[(4-aminophenyl)sulfanyl]propanoic acidMRSA1 - 8
E. faecalis0.5 - 2
Gram-negative bacteria8 - 64
Drug-resistant Candida species8 - 64

The biological activity of this compound is closely tied to its ability to interact with various biological targets. The proposed mechanisms include:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Disruption of Membrane Integrity : The presence of the sulfanyl group may enhance the compound's ability to integrate into bacterial membranes, compromising their integrity.
  • Interference with Protein Synthesis : Some derivatives may inhibit ribosomal function, thereby blocking protein synthesis in pathogens.

Potential Therapeutic Applications

The unique structure of 2-amino-3-[(4-aminophenyl)sulfanyl]propanoic acid positions it as a candidate for further exploration in therapeutic contexts:

  • Pain Management : Research indicates that phenylalanine derivatives can modulate opioid receptors, suggesting potential applications in pain management therapies.
  • Antimicrobial Agents : Given its antimicrobial properties, this compound could be developed into new antibiotics targeting resistant strains.

Case Studies and Research Findings

A notable case study explored the efficacy of various derivatives against a panel of clinically relevant pathogens. The study found that modifications to the amino and sulfanyl groups significantly influenced antimicrobial activity. For example, introducing hydrophilic substituents enhanced solubility and bioavailability, leading to improved efficacy against Gram-negative bacteria .

Case Study Summary

Study Title : Efficacy of Amino Acid Derivatives Against Multidrug-Resistant Pathogens
Findings :

  • Derivatives exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria.
  • Structural modifications led to enhanced potency and selectivity towards specific pathogens.

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